molecular formula C9H12N2O B1345944 N-(3-Amino-2-methylphenyl)acetamide CAS No. 65999-76-0

N-(3-Amino-2-methylphenyl)acetamide

Cat. No. B1345944
CAS RN: 65999-76-0
M. Wt: 164.2 g/mol
InChI Key: TZEOVCYRUCGICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Amino-2-methylphenyl)acetamide” is a chemical compound with the CAS Number: 65999-76-0 . It has a molecular weight of 164.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “N-(3-amino-2-methylphenyl)acetamide” and its InChI Code is "1S/C9H12N2O/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)" . This indicates the compound’s molecular structure and arrangement of atoms.


Physical And Chemical Properties Analysis

“N-(3-Amino-2-methylphenyl)acetamide” is a powder that is stored at room temperature . It has a melting point of 143-145 degrees Celsius .

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

  • N-(2-Hydroxyphenyl)acetamide, a derivative closely related to N-(3-Amino-2-methylphenyl)acetamide, is used in the synthesis of antimalarial drugs. The process involves chemoselective monoacetylation, employing catalysts like Novozym 435, and explores various acyl donors for effective synthesis (Magadum & Yadav, 2018).

Green Synthesis in Dye Production

  • N-(3-Amino-4-methoxyphenyl)acetamide, another related compound, plays a crucial role in producing azo disperse dyes. A novel Pd/C catalyst was developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, highlighting an environmentally friendly approach in dye manufacturing (Zhang Qun-feng, 2008).

Opioid Kappa Agonists Development

  • In the development of potent and selective kappa-opioid agonists, derivatives of N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides, structurally similar to N-(3-Amino-2-methylphenyl)acetamide, have been synthesized and evaluated for their efficacy. These compounds have shown significant analgesic effects in mouse models (Barlow et al., 1991).

Anticancer Drug Development

  • N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally akin to the compound of interest, was synthesized and analyzed for its potential as an anticancer drug. The compound's structure was elucidated, and its anticancer activity was confirmed through in silico modeling, targeting specific cancer receptors (Sharma et al., 2018).

Herbicide Metabolism Studies

  • Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)-acetamide, related to N-(3-Amino-2-methylphenyl)acetamide, have been studied for their metabolism in human and rat liver microsomes. These studies help understand the metabolic pathways and potential toxicological impacts of herbicides (Coleman et al., 2000).

Synthesis of Quinolones

  • Research on N-(4-Methylphenyl) acetamide, another related compound, has led to the development of methods for synthesizing 2,6-dimethyl-3-aryl-4(1H)-quinolones. These syntheses, utilizing microwave irradiation, have implications for pharmaceutical and chemical industries (Liu Chang-chu, 2014).

Coordination Complexes for Antioxidant Activity

  • Pyrazole-acetamide derivatives, structurally similar to N-(3-Amino-2-methylphenyl)acetamide, have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes were characterized and analyzed for their antioxidant activity, highlighting potential applications in pharmacology (Chkirate et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

As “N-(3-Amino-2-methylphenyl)acetamide” is a biochemical used in proteomics research , future directions would likely involve its use in various scientific studies. The specifics would depend on the research question and the role this compound can play in addressing it.

properties

IUPAC Name

N-(3-amino-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEOVCYRUCGICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216204
Record name Acetamide, N-(3-amino-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)acetamide

CAS RN

65999-76-0
Record name Acetamide, N-(3-amino-2-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065999760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(3-amino-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-Amino-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-2-methylphenyl)acetamide

Citations

For This Compound
1
Citations
H Bregman, L Berry, JL Buchanan… - Journal of medicinal …, 2011 - ACS Publications
Clinical human genetic studies have recently identified the tetrodotoxin (TTX) sensitive neuronal voltage gated sodium channel Nav1.7 (SCN9A) as a critical mediator of pain …
Number of citations: 59 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.